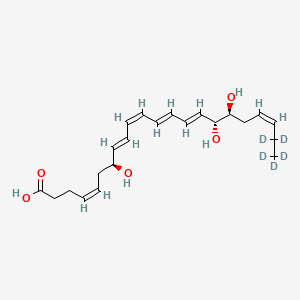
erythro-Pentitol,3-amino-1,4-anhydro-2,3,5-trideoxy-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Erythro-Pentitol,3-amino-1,4-anhydro-2,3,5-trideoxy-(9CI) is an organic compound with a complex structure. It is a derivative of pentitol, a type of sugar alcohol, and contains an amino group and an anhydro bridge. This compound is known for its stability at room temperature and is typically found as a white or off-white solid .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of erythro-Pentitol,3-amino-1,4-anhydro-2,3,5-trideoxy-(9CI) involves multiple steps, starting from a suitable pentitol precursor
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Erythro-Pentitol,3-amino-1,4-anhydro-2,3,5-trideoxy-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Substitution: The amino group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives .
Aplicaciones Científicas De Investigación
Erythro-Pentitol,3-amino-1,4-anhydro-2,3,5-trideoxy-(9CI) has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of erythro-Pentitol,3-amino-1,4-anhydro-2,3,5-trideoxy-(9CI) involves its interaction with specific molecular targets. The amino group and anhydro bridge play crucial roles in its reactivity and interactions. The compound may act on various pathways, depending on its application, such as inhibiting enzymes or interacting with cellular components .
Comparación Con Compuestos Similares
Similar Compounds
D-erythro-Pentitol, 1,4-anhydro-3-O- [bis (4-methoxyphenyl)phenylmethyl]-2-deoxy-5-O- [ (1,1-dimethylethyl)dimethylsilyl]: A similar compound with different protective groups and functional modifications.
D-erythro-Pentitol, 2-amino-1,5-anhydro-2,4-dideoxy-: Another derivative with variations in the amino group and anhydro bridge positions.
Uniqueness
Erythro-Pentitol,3-amino-1,4-anhydro-2,3,5-trideoxy-(9CI) is unique due to its specific structural features, such as the position of the amino group and the anhydro bridge.
Propiedades
Número CAS |
149420-97-3 |
|---|---|
Fórmula molecular |
C5H11NO |
Peso molecular |
101.149 |
Nombre IUPAC |
(2S,3R)-2-methyloxolan-3-amine |
InChI |
InChI=1S/C5H11NO/c1-4-5(6)2-3-7-4/h4-5H,2-3,6H2,1H3/t4-,5+/m0/s1 |
Clave InChI |
OBFFLNVYKSXULV-CRCLSJGQSA-N |
SMILES |
CC1C(CCO1)N |
Sinónimos |
erythro-Pentitol,3-amino-1,4-anhydro-2,3,5-trideoxy-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-tetradecoxyoxan-3-yl]acetamide](/img/structure/B586483.png)



![5-[[3-Bromo-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione](/img/structure/B586491.png)
![5-[[3-Chloro-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione](/img/structure/B586495.png)
![5-[[3-Chloro-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione-d4](/img/structure/B586498.png)
